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2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine

Catalog No.
S865553
CAS No.
1187164-94-8
M.F
C13H8F3NO
M. Wt
251.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine

CAS Number

1187164-94-8

Product Name

2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine

IUPAC Name

(2-methylpyridin-4-yl)-(3,4,5-trifluorophenyl)methanone

Molecular Formula

C13H8F3NO

Molecular Weight

251.2 g/mol

InChI

InChI=1S/C13H8F3NO/c1-7-4-8(2-3-17-7)13(18)9-5-10(14)12(16)11(15)6-9/h2-6H,1H3

InChI Key

YFEUGJBAJRGKTN-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F

2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine is an organic compound characterized by its unique structure, which includes a methyl group at the 2-position and a 3,4,5-trifluorobenzoyl group at the 4-position of the pyridine ring. Its molecular formula is C13H8F3NC_{13}H_8F_3N and it has the chemical identification number 1187166-15-9. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and materials science.

  • Electrophilic Aromatic Substitution: The pyridine ring can react with electrophiles, resulting in substitution at various positions on the ring.
  • Nucleophilic Substitution: The trifluorobenzoyl group can participate in nucleophilic substitution reactions where nucleophiles replace the fluorine atoms.
  • Reduction: The carbonyl group in the trifluorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common reagents for these reactions include nitric acid for nitration, lithium aluminum hydride for reductions, and various electrophiles for substitution reactions.

The synthesis of 2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methylpyridine and 3,4,5-trifluorobenzoyl chloride.
  • Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. This is typically performed under anhydrous conditions to prevent hydrolysis.
  • Purification: The product can be purified through recrystallization or column chromatography to achieve high purity levels.

2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine has several applications across different fields:

  • Medicinal Chemistry: It is explored as a potential pharmaceutical intermediate due to its biological activity.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound may be utilized in developing advanced materials with specific properties due to its unique chemical structure.

The interactions of 2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine with biological molecules have been studied to understand its potential pharmacological effects. It is believed that the trifluorobenzoyl group enhances binding affinity to target proteins such as enzymes or receptors. These interactions may lead to significant biological effects, but detailed studies are necessary to confirm these mechanisms.

When compared to similar compounds like 2-(3,4,5-trifluorobenzoyl)pyridine and 6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine, 2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine stands out due to its specific substitution pattern on the pyridine ring. This unique arrangement influences its reactivity and biological activity.

Compound NameUnique Features
2-(3,4,5-Trifluorobenzoyl)pyridineLacks methyl substitution; focuses on trifluoro group
6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridineMethyl at position 6 affects reactivity differently
2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridineUnique methyl placement enhances specific interactions

The presence of multiple fluorine atoms in these compounds significantly affects their electronic properties and stability compared to their non-fluorinated counterparts.

XLogP3

2.9

Dates

Last modified: 08-16-2023

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